molecular formula C18H13F3N2OS B2671070 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 932986-98-6

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2671070
CAS No.: 932986-98-6
M. Wt: 362.37
InChI Key: LNWDCFULECTRHZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic small molecule research chemical based on a benzamide core linked to a 1,3-thiazole scaffold via an ethyl chain. This structural motif, particularly the N-(thiazol-2-yl)-benzamide analog, is of significant interest in medicinal chemistry and drug discovery for its potential as a negative allosteric modulator (NAM) of neuronal signaling pathways . The compound's core thiazole moiety is a versatile heterocycle known to contribute to diverse biological activities by enabling interactions with various enzymes and receptors . Its primary research application is in the investigation of Cys-loop receptor (CLR) superfamily function, specifically as a tool compound for studying the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel activated by zinc ions (Zn2+) and protons (H+), and it is implicated in cellular signaling processes relevant to neurological and immune function, though its precise physiological roles remain largely unexplored . Related compounds from the same class have been shown to act as selective, state-dependent antagonists of ZAC, exerting their effect by targeting the transmembrane and/or intracellular domains of the receptor, leading to noncompetitive, allosteric inhibition of channel activity . Furthermore, structurally similar thiazole-containing benzamide and benzenesulfonamide compounds, such as the approved drug Dabrafenib, are well-established in oncology research, particularly as inhibitors of kinase signaling pathways like B-Raf . This suggests potential cross-disciplinary research value. Researchers utilize this compound and its analogs as selective pharmacological tools to probe the physiological functions of ZAC, elucidate mechanisms of allosteric modulation in ligand-gated ion channels, and explore potential therapeutic targets for various pathological conditions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-12-4-1-3-11(9-12)18-23-13(10-25-18)7-8-22-17(24)16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWDCFULECTRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with 2,6-difluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study demonstrated that thiazole-based compounds could inhibit bacterial growth effectively, suggesting potential for development as antibacterial agents .

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer activities. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The incorporation of fluorine atoms has been linked to enhanced biological activity and selectivity towards cancer cells . For example, research on thiazole-containing benzamides revealed their potential as inhibitors of specific cancer pathways .

Anticonvulsant Effects

Some studies have explored the anticonvulsant properties of thiazole derivatives. Compounds that include the thiazole ring have been tested for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could lead to increased efficacy .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized several thiazole derivatives including this compound and evaluated their antibacterial activity. The results showed that these compounds had comparable efficacy to standard antibiotics like norfloxacin . This highlights the potential for developing new antibacterial agents from existing thiazole frameworks.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of thiazole derivatives to identify key structural features responsible for their biological activities. The findings suggested that the presence of electron-withdrawing groups such as fluorine significantly enhances the potency against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Benzamide Derivatives
  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Shares the 2,6-difluorobenzamide motif but replaces the thiazole-ethyl group with a urea-linked 4-chlorophenyl substituent. This compound is a chitin synthesis inhibitor used as an insecticide, highlighting the role of fluorine in agrochemical activity .
  • N-Ethyl-2,6-difluoro-N-phenylbenzamide: Retains the 2,6-difluorobenzamide core but substitutes the thiazole-ethyl chain with an ethyl-phenyl group.

Key Structural Differences

Compound Core Structure Substituents Application
Target Compound 2,6-Difluorobenzamide Ethyl-thiazole-(3-fluorophenyl) Undisclosed (Research)
Diflubenzuron 2,6-Difluorobenzamide Urea-linked 4-chlorophenyl Insecticide
N-Ethyl-2,6-difluoro analog 2,6-Difluorobenzamide Ethyl-phenyl Research chemical
Thiazole-Containing Analogs
  • FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) : Shares the thiazole and 3-fluorophenyl motifs but uses a urea linker instead of benzamide. The benzimidazole-thiazole combination may enhance DNA intercalation or kinase inhibition, suggesting divergent biological targets compared to the title compound .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Lacks fluorine and thiazole groups but includes a dimethoxyphenethyl chain.

Physicochemical Properties

Compound LogP (Predicted) Key Functional Groups
Target Compound ~3.5 2,6-Difluorobenzamide, Thiazole
FTBU-1 ~2.8 Urea, Thiazole, Benzimidazole
Rip-B ~2.2 Benzamide, Dimethoxyphenyl
Heterocyclic Variations
  • Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Features a triazole ring instead of thiazole. Triazoles are more polar and may engage in stronger hydrogen bonding, which could explain its herbicidal activity via protoporphyrinogen oxidase inhibition .

Electronic Effects of Heterocycles

Heterocycle Aromaticity Electron Density Common Applications
Thiazole High Moderate Pharmaceuticals, Agrochemicals
Triazole Moderate Low Herbicides, Antifungals
Oxadiazole Low Very Low Antimicrobials, Sensors

Biological Activity

2,6-Difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of fluorine atoms and a thiazole moiety, which are significant for its biological activity.

  • Molecular Formula : C17H13F3N2O2S2
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives typically possess antimicrobial activity. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial strains.
  • Anticancer Activity : Thiazole-containing compounds have been explored for their anticancer properties. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against cancer cell lines.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound displayed significant inhibition zones against tested pathogens, suggesting potential use as antimicrobial agents .

Anticancer Activity

In a comparative study on thiazole derivatives' cytotoxicity against various cancer cell lines (e.g., HT29 and Jurkat cells), compounds structurally similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that fluorine substitutions at specific positions enhance cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15
Compound BAnticancer10
Compound CAntimicrobial20
Compound DAnticancer5

Q & A

Basic Question: What are the recommended synthetic routes for 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and amide coupling. A common approach involves reacting substituted benzaldehydes with thiazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst . Optimization includes controlling stoichiometry (e.g., 0.001 mol of starting material), solvent selection (absolute ethanol for high polarity), and reflux duration (4 hours). Pressure reduction post-reaction aids in solvent evaporation and product isolation. Purity can be improved via recrystallization or column chromatography.

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substituents and thiazole ring integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and bond angles, as demonstrated for structurally similar benzamide derivatives .
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

Basic Question: What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:
Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .
    Controls should include reference compounds (e.g., fluconazole for antifungal tests) and solvent-only blanks.

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardizing protocols : Use CLSI guidelines for antimicrobial assays or identical cell lines/passage numbers.
  • SAR analysis : Compare bioactivity of analogs (e.g., fluazuron vs. diflubenzuron in ) to identify critical substituents.
  • Dose-response validation : Replicate studies with purified batches to exclude impurities as confounding factors .

Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies require:

  • Synthetic diversification : Introduce substituents at the benzamide (2,6-difluoro) or thiazole (3-fluorophenyl) positions.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., bacterial dihydrofolate reductase) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models. For example, replacing fluorine with chlorine may enhance hydrophobic interactions .

Advanced Question: How does X-ray crystallography enhance understanding of its mechanism of action?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Conformational flexibility : Torsion angles between the benzamide and thiazole groups, influencing target binding .
  • Intermolecular interactions : Hydrogen bonding (e.g., N–H···O) or halogen bonding (C–F···π) critical for stability in enzyme active sites.
  • Disorder analysis : Detect dynamic regions (e.g., ethyl linker) that may affect pharmacokinetics .

Advanced Question: What advanced analytical methods quantify its stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress. Monitor degradation via UPLC-MS/MS .
  • Plasma stability assays : Incubate with human/animal plasma (37°C) and quantify parent compound loss over 24 hours using LC-QTOF.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions .

Advanced Question: How can its environmental fate and ecotoxicological impact be evaluated?

Methodological Answer:
Follow frameworks like ’s INCHEMBIOL project:

  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life.
  • Ecotoxicology : Acute toxicity tests on Daphnia magna (EC₅₀) and algae (growth inhibition).
  • Partition coefficients : Determine log Kow (octanol-water) and soil adsorption (Kd) to model environmental distribution .

Advanced Question: What computational strategies predict its ADMET properties?

Methodological Answer:

  • In silico tools : Use SwissADME or ADMETLab 2.0 to predict permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and toxicity (AMES test).
  • MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields.
  • Meta-analysis : Cross-reference predictions with experimental data from analogs (e.g., diflubenzuron in ) .

Advanced Question: How can crystallographic data inform formulation development?

Methodological Answer:

  • Polymorph screening : Use solvent evaporation or slurry crystallization to identify stable forms.
  • Co-crystallization : Engineer co-crystals with coformers (e.g., succinic acid) to enhance solubility.
  • Hirshfeld surface analysis : Map intermolecular contacts to predict excipient compatibility .

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